molecular formula C36H48N4O10S B609742 Omadacycline tosylate CAS No. 1075240-43-5

Omadacycline tosylate

Cat. No. B609742
M. Wt: 728.858
InChI Key: SETFNHZTVGTBHC-XGLFQKEBSA-N
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Description

Omadacycline tosylate is a semisynthetic tetracycline-class antibacterial agent . It is used to treat community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . It belongs to the class of medicines known as tetracycline antibiotics .


Synthesis Analysis

Omadacycline is a semisynthetic derivative of tetracycline . It has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .


Molecular Structure Analysis

The molecular formula of Omadacycline tosylate is C36H48N4O10S . The exact mass is 728.31 and the molecular weight is 728.858 .


Chemical Reactions Analysis

Omadacycline tosylate specifically binds to the A site of the 30S subunit of the bacterial ribosome, inhibits the normal binding of aminoacyl-tRNA to this site, terminates the elongation of the peptide chain, and blocks the synthesis of proteins to produce a bacteriostatic effect .


Physical And Chemical Properties Analysis

Omadacycline tosylate has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .

Scientific Research Applications

1. Antibacterial Activity and Clinical Efficacy

Omadacycline, a novel aminomethylcycline antibiotic, demonstrates broad-spectrum antibacterial activity against a variety of pathogens. It shows potent activity against both gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) (Durães & Sousa, 2019). Its efficacy has been validated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) (Sun et al., 2016).

2. Mechanism of Action

Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, a mechanism similar to that of other tetracyclines. However, it has been designed to overcome common resistance mechanisms that affect older tetracyclines, like efflux pumps and ribosomal protection (Draper et al., 2013).

3. Cardiovascular Safety Profile

Studies have evaluated omadacycline's cardiovascular safety, showing it to have minimal risk for cardiac arrhythmia or clinically significant cardiovascular toxicity. Its effects on heart rate are transient and nonadrenergic, with no significant impact on QTc intervals (Tanaka & Villano, 2016).

4. Pharmacokinetics and Administration

Omadacycline can be administered both intravenously and orally. Its pharmacokinetic profile is characterized by a linear, three-compartment model with a broad volume of distribution and a terminal elimination half-life that supports once-daily dosing. Oral bioavailability is estimated to be around 34.5% (Zhanel et al., 2020).

5. Role in Antimicrobial Stewardship

Omadacycline's broad-spectrum activity, including against multidrug-resistant pathogens, positions it as a valuable option in antimicrobial stewardship programs. It offers a potential treatment alternative for infections caused by antibiotic-resistant and multidrug-resistant gram-positive and gram-negative pathogens (Zhanel et al., 2020).

Safety And Hazards

Omadacycline tosylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advisable to avoid concurrent administration of divalent- or trivalent cation-containing products (e.g., antacids and iron-containing preparations) for at least 4 h after oral administration of omadacycline .

Future Directions

Omadacycline is as good as comparators in terms of efficacy and tolerance in the treatment of acute bacterial infections in adult patients . Thus, omadacycline is an appropriate option for antibiotic therapy in adult patients with acute bacterial infections .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLDSXNLUZXVTF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027686
Record name Omadacycline tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omadacycline tosylate

CAS RN

1075240-43-5
Record name Omadacycline tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omadacycline tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMADACYCLINE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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